molecular formula C15H10ClFO2 B3042073 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane CAS No. 497181-17-6

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane

Cat. No.: B3042073
CAS No.: 497181-17-6
M. Wt: 276.69 g/mol
InChI Key: PXRNXFWVULYKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is an epoxide derivative featuring a 2-chlorophenyl group and a 4-fluorobenzoyl substituent on the oxirane ring. This compound belongs to a class of structurally diverse oxiranes, which are widely studied for their biological activities, particularly in agrochemical applications.

Properties

IUPAC Name

[3-(2-chlorophenyl)oxiran-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-12-4-2-1-3-11(12)14-15(19-14)13(18)9-5-7-10(17)8-6-9/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRNXFWVULYKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
  • Solvent : Ethanol or methanol for homogeneous mixing.
  • Temperature : Reflux at 70–80°C for 6–12 hours.
  • Yield : Typically 65–85%, depending on substituent electronic effects.

Mechanistic Insights :
The base deprotonates the acetophenone’s α-hydrogen, generating an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration forms the conjugated enone system. Steric hindrance from the 2-chlorophenyl group slightly reduces reaction rates compared to unsubstituted analogs.

Epoxidation of Chalcone via Corey–Chaykovsky Reaction

The chalcone intermediate is epoxidized using the Corey–Chaykovsky method , which employs trimethylsulfoxonium iodide (TMSOI) as the methylene transfer agent. This method is preferred over peracid-mediated epoxidation due to better stereocontrol and compatibility with electron-deficient alkenes.

Procedure and Parameters

  • Reagents :
    • Trimethylsulfoxonium iodide (1.2 equiv.)
    • Sodium hydroxide (2.0 equiv., 50% aqueous solution)
    • Dichloromethane (DCM) as solvent.
  • Conditions :
    • Reflux at 40°C for 4–6 hours under nitrogen.
    • Quenching with ice-cwater and extraction with DCM.
  • Yield : 70–90%, with trans-epoxide as the major diastereomer.

Critical Analysis :
The reaction proceeds via nucleophilic attack of the sulfoxonium ylide on the chalcone’s β-carbon, followed by ring closure to form the oxirane. The electron-withdrawing 4-fluorobenzoyl group enhances alkene reactivity, reducing side reactions such as polymerization.

Alternative Epoxidation Methods

Prilezhaev Epoxidation

Although less commonly reported for this compound, meta-chloroperbenzoic acid (mCPBA) can epoxidize the chalcone in inert solvents like dichloromethane at 0–25°C. However, this method yields lower diastereoselectivity (60:40 trans:cis) compared to Corey–Chaykovsky.

Sharpless Asymmetric Epoxidation

For enantioselective synthesis, titanium(IV) isopropoxide and dialkyl tartrate ligands may be employed. However, the electron-deficient nature of the chalcone limits catalyst efficacy, resulting in modest enantiomeric excess (≤50%).

Spectroscopic Characterization and Quality Control

Post-synthesis, the product is validated using:

  • 1H NMR : Key signals include δ 4.2–4.5 ppm (epoxide protons) and aromatic resonances at δ 7.3–8.1 ppm.
  • IR Spectroscopy : Stretches at 850 cm⁻¹ (epoxide ring) and 1,680 cm⁻¹ (carbonyl).
  • HPLC Purity : ≥98% achieved via silica gel chromatography (ethyl acetate/hexane gradient).

Industrial-Scale Considerations

Solvent Recovery

Dichloromethane is distilled and reused to minimize waste.

Catalyst Recycling

Unreacted TMSOI is recovered via aqueous extraction and recrystallization, reducing raw material costs by 30%.

Comparative Data of Synthetic Methods

Method Yield (%) Diastereoselectivity (trans:cis) Scalability
Corey–Chaykovsky 85 95:5 High
Prilezhaev (mCPBA) 75 60:40 Moderate
Sharpless 50 N/A (40% ee) Low

Emerging Techniques and Research Gaps

Recent studies propose electrochemical epoxidation as a green alternative, though yields remain suboptimal (≤50%). Further research is needed to optimize catalysts for asymmetric synthesis and continuous-flow production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the compound can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane indicates that it contains a chlorophenyl group and a fluorobenzoyl group, contributing to its chemical reactivity. The oxirane (epoxide) structure provides a three-membered ring that is highly reactive, making it suitable for various chemical transformations.

Medicinal Chemistry

  • Drug Development : The compound serves as an important intermediate in the synthesis of potential pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.
  • Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics.

Organic Synthesis

  • Synthesis of Complex Molecules : The oxirane ring can be opened under various conditions to form different functional groups, facilitating the synthesis of complex organic molecules.
  • Reactivity in Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Material Science

  • Development of Advanced Materials : The unique properties of fluorinated compounds make them valuable in the development of polymers and coatings with enhanced stability and performance characteristics.
  • Electronics : The compound's characteristics may also be leveraged in creating materials for electronic applications, where high thermal stability is required.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated potential cytotoxic effects against various cancer cell lines, indicating further exploration for drug development.
Synthesis MethodologiesVarious synthetic routes have been developed to efficiently produce this compound, emphasizing its utility in organic chemistry.
Material PropertiesResearch highlighted the enhanced thermal and chemical stability of materials derived from this compound compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecules and result in various biological effects.

Comparison with Similar Compounds

Structural Insights :

  • The benzoyl group in the target compound distinguishes it from triazole-containing derivatives like epoxiconazole, which are potent fungicides targeting sterol biosynthesis .
  • Halogen positioning : The 2-chlorophenyl group is shared with epoxiconazole, but the absence of a triazole limits its mode of action compared to azole fungicides .

Physicochemical Properties

Property Target Compound (Estimated) Epoxiconazole 3-(4-Fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide
Molecular Weight ~320 g/mol 329.75 g/mol 417.47 g/mol
Lipophilicity (LogP) High (fluorobenzoyl enhances hydrophobicity) LogP ~3.5 LogP ~4.2 (predicted)
Bioaccumulation Likely moderate (fluorine may reduce mobility) BCF 59–70 (rainbow trout) No data
Soil Adsorption High (similar to epoxiconazole) High (adsorbs to soil particles) No data

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves epoxidation of a precursor alkene (e.g., using meta-chloroperbenzoic acid) or nucleophilic substitution on an existing epoxide. For analogous halogenated epoxides like Epoxiconazole, the oxirane ring is formed via stereoselective epoxidation under controlled temperatures (0–5°C) to minimize racemization . The 4-fluorobenzoyl group may be introduced via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) . Purification via column chromatography (hexane:EtOAc gradients) is critical to isolate the target compound (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-chlorophenyl vs. 4-fluorobenzoyl). ¹⁹F NMR (δ -110 to -115 ppm) verifies the para-fluorine position .
  • HRMS : Exact mass analysis (e.g., m/z 306.0392 for C₁₅H₁₁ClFO₂⁺) ensures molecular integrity .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, the cis-configuration of analogous epoxides was confirmed with 0.02 Å bond-length precision .

Q. What preliminary biological screening assays are recommended to evaluate the compound's potential pharmacological activities?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli. Related quinoline derivatives showed MIC values of 8–32 µg/mL .
  • Anticancer : MTT assays on HeLa or MCF-7 cells (72 hr exposure, IC₅₀ calculation). Fluorinated epoxides demonstrated IC₅₀ = 12.5 µM via apoptosis induction .
  • Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 inhibition) with positive controls (ketoconazole for CYP3A4) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports about this compound's enzyme inhibition efficacy across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentrations in kinase assays). Standardize protocols:

  • Use identical enzyme isoforms (e.g., recombinant human CYP2C9 vs. rat liver microsomes).
  • Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (KD values). For triazole-containing epoxides, SPR revealed 10-fold affinity differences due to stereochemistry .
  • Perform statistical meta-analysis of published IC₅₀ data to identify outlier methodologies .

Q. What strategies optimize the stereoselective synthesis of this compound to minimize diastereomer formation?

  • Methodological Answer :

  • Catalysts : Jacobsen’s Mn(III)-salen catalysts achieve >90% enantiomeric excess (ee) in asymmetric epoxidation of styrene derivatives .
  • Solvent effects : Low-polarity solvents (e.g., dichloromethane) favor cis-selectivity, as shown in kinetic studies of analogous chlorofluorophenyl oxiranes .
  • Monitoring : Chiral HPLC (Chiralpak AD-H column) tracks diastereomer ratios during reaction optimization .

Q. Which computational modeling approaches best predict the compound's reactivity in nucleophilic ring-opening reactions relevant to prodrug development?

  • Methodological Answer :

  • DFT calculations : At the B3LYP/6-311+G(d,p) level, Fukui indices predict nucleophilic attack at the less hindered epoxide carbon (Δf⁻ = 0.15 vs. 0.09 for competing sites) .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on transition-state stability. MD trajectories (>50 ns) for analogous compounds showed 30% faster ring-opening in polar solvents .

Q. How should researchers design degradation studies to reconcile discrepancies in reported metabolic stability of halogenated epoxides?

  • Methodological Answer :

  • In vitro systems : Parallel incubations with human/rat liver microsomes (1 mg/mL protein, NADPH regeneration system). For fluorinated triazole epoxides, species-specific t₁/₂ differences were observed (human: 12 min vs. rat: 8 min) .
  • Metabolite ID : LC-HRMS (Q-TOF) with MSE data acquisition identifies hydroxylated and dehalogenated products.
  • CYP inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to quantify enzyme-specific contributions .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Structural analogs (e.g., Epoxiconazole) provide methodological parallels despite functional group differences .
  • Contradictory data require rigorous validation via orthogonal assays and meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.